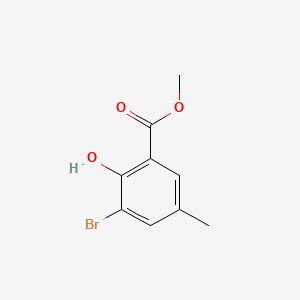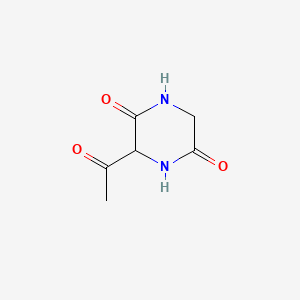
3-Acetylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylpiperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with acetyl and dione functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Acetylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the self-condensation of glycine to form piperazine-2,5-dione, followed by acetylation with acetyl chloride . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .
Industrial Production Methods
Industrial production of 3-acetyl-piperazine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Acetylpiperazine-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-acetyl-piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine-2,5-dione: The parent compound without the acetyl group.
3-Salicylidene-piperazine-2,5-dione: A derivative with a salicylidene group.
1,4-Diacetyl-piperazine-2,5-dione: A compound with two acetyl groups.
Uniqueness
3-Acetylpiperazine-2,5-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
18746-97-9 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.141 |
IUPAC-Name |
3-acetylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)5-6(11)7-2-4(10)8-5/h5H,2H2,1H3,(H,7,11)(H,8,10) |
InChI-Schlüssel |
LSUXOOCSWSZKBM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)NCC(=O)N1 |
Synonyme |
2,5-Piperazinedione, 3-acetyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


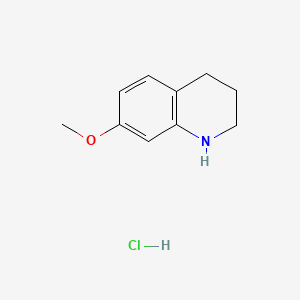
![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
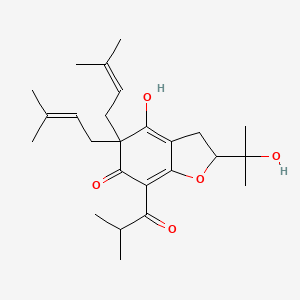
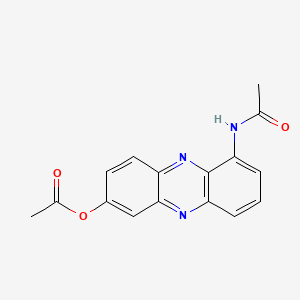
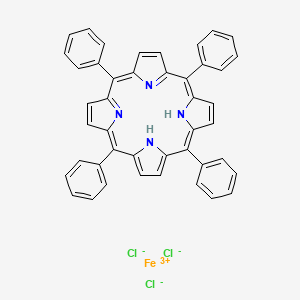
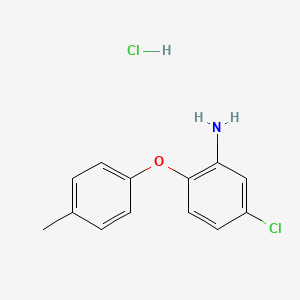
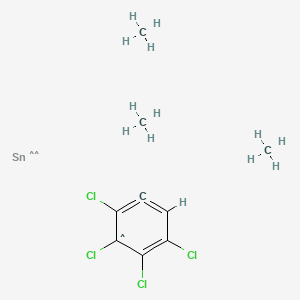
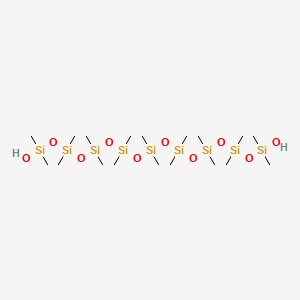
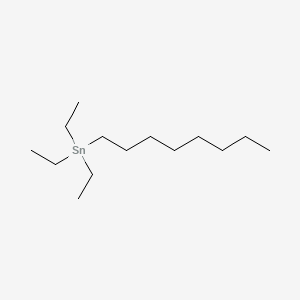
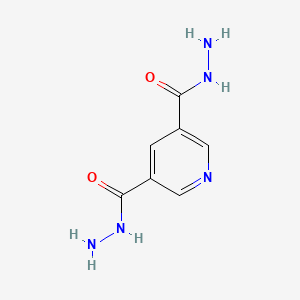
![N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide](/img/structure/B579589.png)
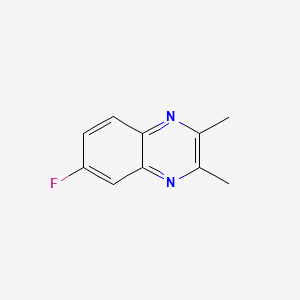
![methyl (1R,2R,5R,8R,9S,10R,11S,12S,14S)-12,14-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B579594.png)
